molecular formula C7H5ClN2 B189296 5-Chloro-3-methylpyridine-2-carbonitrile CAS No. 156072-84-3

5-Chloro-3-methylpyridine-2-carbonitrile

Cat. No. B189296
CAS RN: 156072-84-3
M. Wt: 152.58 g/mol
InChI Key: WUVNWFZJNYBPIJ-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyridine-2-carbonitrile is a chemical compound with the CAS number 156072-84-3 . It is also known by the synonyms 5-Chloro-2-cyano-3-methylpyridine and 5-Chloro-3-methylpicolinonitrile . The molecular weight of this compound is 152.58 .


Molecular Structure Analysis

The molecular formula of 5-Chloro-3-methylpyridine-2-carbonitrile is C7H5ClN2 . Unfortunately, the specific details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

5-Chloro-3-methylpyridine-2-carbonitrile is a solid at room temperature . It should be stored at 2-8°C . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Safety And Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or inhaled, and it may cause skin and eye irritation and respiratory irritation . The precautionary statements are P271;P260;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVNWFZJNYBPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619016
Record name 5-Chloro-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methylpyridine-2-carbonitrile

CAS RN

156072-84-3
Record name 5-Chloro-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-5-chloro-3-methylpyridine (45 g, 218 mmol), zinc cyanide (8.30 mL, 131 mmol), tris(dibenzylideneacetone)dipalladium (0) (4.99 g, 5.45 mmol), and 1,1′-bis(diphenylphosphino)ferrocene (6.04 g, 10.90 mmol) in dimethylacetamide (40 mL) was heated to 110° C. for 4 hours. The reaction mixture was cooled to RT, diluted with water and extracted with ethyl acetate. The organic phase obtained was concentrated under reduced pressure and residue purified by chromatography on silica gel using ISCO eluting with 0-60% EtOAc/hex to afford the title compound 5-chloro-3-methylpicolinonitrile (25.4 g, 166 mmol, 76% yield). LC/MS (ESI+) m/z=153.1 (M+H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
catalyst
Reaction Step One
Quantity
4.99 g
Type
catalyst
Reaction Step One
Quantity
6.04 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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